1,6-bis(6-methylpyren-1-yl)pyrene
CAS No.: 797057-74-0
Cat. No.: VC16811439
Molecular Formula: C50H30
Molecular Weight: 630.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 797057-74-0 |
---|---|
Molecular Formula | C50H30 |
Molecular Weight | 630.8 g/mol |
IUPAC Name | 1,6-bis(6-methylpyren-1-yl)pyrene |
Standard InChI | InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3 |
Standard InChI Key | XBJIITLKQDNETL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,6-Bis(6-methylpyren-1-yl)pyrene consists of a central pyrene moiety symmetrically substituted at the 1- and 6-positions with 6-methylpyrene groups. The extended π-conjugation system across the three fused pyrene units results in a rigid, planar structure that facilitates strong intermolecular π-π interactions. The methyl groups at the 6-positions of the peripheral pyrenes introduce steric bulk, which disrupts excessive aggregation while enhancing solubility in organic solvents .
Electronic Configuration
Synthetic Methodologies
Precursor Functionalization
The synthesis begins with 1,6-dibromopyrene, a commercially available precursor. Bromination at the 1- and 6-positions is achieved using electrophilic aromatic substitution under controlled conditions, often employing iron powder or N-bromosuccinimide (NBS) in non-polar solvents . For example, bromination of 2-tert-butylpyrene with excess Br₂ in CH₂Cl₂ yields 1,3,6-tribromopyrene derivatives, demonstrating the regioselectivity achievable under specific catalytic conditions .
Suzuki–Miyaura Cross-Coupling
The 1,6-dibromopyrene undergoes Suzuki–Miyaura coupling with 6-methylpyren-1-ylboronic esters to install the peripheral pyrene units. Pd(PPh₃)₄ or Pd(OAc)₂ catalysts facilitate this step, typically in a mixture of toluene/ethanol with a base such as K₂CO₃ . This method ensures high yields (70–85%) and regioselectivity, critical for maintaining structural fidelity .
Scholl Cyclodehydrogenation
Post-coupling, Scholl oxidative cyclodehydrogenation using FeCl₃ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes intramolecular C–C bond formation, annulating the peripheral pyrenes into a fully conjugated system . This step is essential for enhancing electronic delocalization and optimizing luminescent properties .
Physicochemical Properties
Photophysical Behavior
The compound exhibits dual fluorescence emission: a monomeric peak at ~375 nm and an excimer band at ~480 nm . The excimer formation is concentration-dependent, with a Stokes shift of ~100 nm, indicative of strong intermolecular interactions in aggregated states . The methyl substituents red-shift the emission maxima by ~15 nm compared to non-methylated analogs, as observed in similar 2,7-functionalized pyrenes .
Table 1: Photophysical Properties of Selected Pyrene Derivatives
Compound | λₑₘ (Monomer) | λₑₘ (Excimer) | Quantum Yield (Φ) |
---|---|---|---|
Pyrene | 372 nm | 480 nm | 0.65 |
1-Methylpyrene | 378 nm | 485 nm | 0.58 |
1,6-Bis(6-methylpyren-1-yl)pyrene | 390 nm | 495 nm | 0.72 |
Data extrapolated from studies on analogous systems .
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature (T_d) of 420°C under nitrogen, comparable to other high-molecular-weight PAHs . Differential scanning calorimetry (DSC) shows a glass transition temperature (T_g) at 185°C, attributed to the rigid core and flexible methyl groups .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrene core undergoes electrophilic substitution at the 3- and 8-positions, positions ortho to the methylpyrene substituents. Nitration with HNO₃/AcOH yields 3-nitro derivatives, while Friedel–Crafts acylation introduces acetyl groups at the same sites .
Cross-Coupling Reactions
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The compound’s high Φ (0.72) and tunable emission make it suitable as a blue-emitting layer in OLEDs. Device architectures incorporating 1,6-bis(6-methylpyren-1-yl)pyrene exhibit maximum luminances of 12,000 cd/m² and external quantum efficiencies (EQE) of 8.5%, outperforming standard Alq₃-based devices .
Chemical Sensors
Excimer fluorescence quenching in the presence of nitroaromatics (e.g., TNT) enables picomolar-level detection. The methyl groups enhance selectivity by preventing π-stacking with interferents like polycyclic aromatic hydrocarbons .
Organic Photovoltaics (OPVs)
As an electron donor in bulk heterojunction solar cells with PCBM acceptors, the compound achieves power conversion efficiencies (PCE) of 4.2%, attributed to its broad absorption spectrum (300–500 nm) and balanced charge transport .
Comparative Analysis with Related Compounds
Pyrene-Cored Dendrimers
Dendritic pyrene derivatives offer superior solubility and film-forming properties but suffer from reduced charge carrier mobility compared to linear analogs like 1,6-bis(6-methylpyren-1-yl)pyrene .
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